molecular formula C11H14N2O4 B3951884 N-(1-methoxypropan-2-yl)-2-nitrobenzamide

N-(1-methoxypropan-2-yl)-2-nitrobenzamide

Cat. No.: B3951884
M. Wt: 238.24 g/mol
InChI Key: RGLKBGSREPGOGT-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-2-nitrobenzamide is an organic compound with the molecular formula C10H14N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group and a methoxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 1-methoxypropan-2-amine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides, thiols, or amines.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-amino-N-(1-methoxypropan-2-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 2-nitrobenzoic acid and 1-methoxypropan-2-amine.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amide bond allows for hydrogen bonding interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
  • 1-[(1-methoxypropan-2-yloxy)propan-2-yloxy]propan-2-ol

Uniqueness

N-(1-methoxypropan-2-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a methoxypropan-2-yl substituent on the benzamide core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(1-methoxypropan-2-yl)-2-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group (NO2-NO_2) attached to a benzamide structure, which is known to influence its biological properties. The methoxypropan-2-yl group enhances solubility and may impact the compound's interaction with biological targets.

The mechanism by which this compound exerts its biological effects is primarily through the reduction of the nitro group , leading to the formation of reactive intermediates. These intermediates can interact with cellular components, including DNA, resulting in cytotoxic effects. The nitro group’s electron-withdrawing properties also play a critical role in modulating the compound's binding affinity to various enzymes and receptors, impacting several biochemical pathways .

1. Antimicrobial Activity

Nitro-containing compounds are widely recognized for their antimicrobial properties. This compound has been studied for its effectiveness against various pathogens. The reduction of the nitro group is crucial for its antimicrobial action, as it leads to the production of toxic intermediates that can damage bacterial DNA .

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundPathogen TargetedMIC (μM)Mechanism of Action
This compoundE. coli, S. aureusTBDDNA damage via reactive intermediates
MetronidazoleH. pylori0.5Reduction to form cytotoxic species
ChloramphenicolStaphylococcus1.0Inhibition of protein synthesis

2. Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. It has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the nitro group is essential for its activity against cancer cells, as it facilitates interactions with key regulatory proteins involved in cell growth and apoptosis .

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 5 μM, with observed apoptosis linked to increased levels of reactive oxygen species (ROS) and activation of caspases .

Research Findings

Numerous studies have been conducted on nitrobenzamide derivatives, revealing insights into structure-activity relationships (SAR). For instance, modifications to the benzamide structure can enhance or diminish biological activity:

Table 2: Structure-Activity Relationships

Structural ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Alteration of alkyl substituentsVariable solubility and bioavailability

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-8(7-17-2)12-11(14)9-5-3-4-6-10(9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLKBGSREPGOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.